molecular formula C21H23N3O5S B6577586 4-(4-methoxybenzenesulfonyl)-N-{5-[(4-methylphenyl)methyl]-1,3,4-oxadiazol-2-yl}butanamide CAS No. 1169995-01-0

4-(4-methoxybenzenesulfonyl)-N-{5-[(4-methylphenyl)methyl]-1,3,4-oxadiazol-2-yl}butanamide

Cat. No. B6577586
CAS RN: 1169995-01-0
M. Wt: 429.5 g/mol
InChI Key: SSMRTVMAZYIKMT-UHFFFAOYSA-N
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Description

The compound “4-(4-methoxybenzenesulfonyl)-N-{5-[(4-methylphenyl)methyl]-1,3,4-oxadiazol-2-yl}butanamide” is a complex organic molecule. It contains several functional groups including a methoxy group (-OCH3), a benzenesulfonyl group, an oxadiazole ring, and an amide group. These functional groups suggest that the compound could have interesting chemical properties and reactivity .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms in space and the connectivity of its functional groups. The presence of the aromatic rings (benzene and oxadiazole) suggests that the compound could have regions of delocalized electrons, contributing to its stability .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. For instance, the amide group might undergo hydrolysis under acidic or basic conditions, the oxadiazole ring might participate in electrophilic substitution reactions, and the benzenesulfonyl group could be displaced by nucleophiles .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups and molecular structure. For example, its solubility would be affected by the polar amide group and the nonpolar aromatic rings. Its melting and boiling points would depend on the strength of intermolecular forces within the substance .

Scientific Research Applications

Mechanism of Action

Without specific context (such as biological activity), it’s challenging to predict the mechanism of action of this compound. If it’s a drug, its mechanism of action would depend on its interactions with biological targets in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on its reactivity and biological activity. For instance, if it’s highly reactive, it could pose a risk as a potential irritant or corrosive substance. If it’s biologically active, it could have toxic effects .

Future Directions

The future research directions for this compound could be vast and would depend on its properties and potential applications. It could be explored for use in pharmaceuticals, materials science, or as a synthetic intermediate in organic chemistry .

properties

IUPAC Name

4-(4-methoxyphenyl)sulfonyl-N-[5-[(4-methylphenyl)methyl]-1,3,4-oxadiazol-2-yl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O5S/c1-15-5-7-16(8-6-15)14-20-23-24-21(29-20)22-19(25)4-3-13-30(26,27)18-11-9-17(28-2)10-12-18/h5-12H,3-4,13-14H2,1-2H3,(H,22,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSMRTVMAZYIKMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CC2=NN=C(O2)NC(=O)CCCS(=O)(=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-((4-methoxyphenyl)sulfonyl)-N-(5-(4-methylbenzyl)-1,3,4-oxadiazol-2-yl)butanamide

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